Home > Products > Screening Compounds P114127 > 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid - 1047683-17-9

2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Catalog Number: EVT-2971999
CAS Number: 1047683-17-9
Molecular Formula: C24H26N2O5
Molecular Weight: 422.481
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(-)-Isoproterenol (ISO)

  • Compound Description: (-)-Isoproterenol (ISO) is a medication primarily used as a bronchodilator. It exerts its effects by acting as a beta-adrenergic agonist, stimulating the beta receptors in the airways, leading to bronchodilation [].
  • Relevance: Although not directly analogous to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid in structure, both compounds share a catecholamine-like backbone. This structural similarity allows both compounds to be analyzed using a specialized, automated catecholamine analyser described in the research [].

(-)-(R)-1-(3,4-Dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol (T-0509)

  • Compound Description: (-)-(R)-1-(3,4-Dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, also known as T-0509, is a novel cardiotonic agent under investigation. Its primary mechanism of action involves stimulating the heart muscle, potentially improving cardiac output [].
  • Relevance: T-0509 exhibits significant structural similarity to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. Both compounds share a 3,4-dimethoxyphenethyl amino moiety. This shared feature suggests potential overlap in their pharmacological activity and allows for analysis using the same automated catecholamine analyser as mentioned in the research [].
  • Compound Description: Colterol is a beta-adrenergic agonist used as a bronchodilator. Its structural features enable it to bind and activate beta-2 adrenergic receptors in the lungs, promoting smooth muscle relaxation and airway opening [].
  • Relevance: As a catecholamine analog, Colterol shares a core structural motif with 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. The research utilizes Colterol as an internal standard (IS) for quantifying (-)-Isoproterenol (ISO), highlighting their similar chromatographic behavior in the catecholamine analyser [].
  • Compound Description: (+/-)-N-t-Butylnorepinephrine is another catecholamine analog known for its sympathomimetic effects. It acts primarily on alpha and beta-adrenergic receptors, influencing various physiological processes like heart rate and blood pressure [].
  • Relevance: Similar to other catecholamines mentioned, (+/-)-N-t-Butylnorepinephrine possesses a core structural element found in 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. This structural resemblance enables its use as a secondary internal standard alongside Colterol during the analysis of (-)-Isoproterenol (ISO) using the automated catecholamine analyser [].
  • Compound Description: This compound is a catecholamine analog with potential biological activity. It shares structural similarities with other catecholamines, particularly in the presence of a phenethyl amino group [].
  • Relevance: This compound is structurally similar to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid because both have a phenethyl amino group, with variations in the substitutions on the phenyl ring. It serves as an internal standard for the analysis of T-0509 in the research [].

(+/-)-(3,4,5-Trimethoxyphenethyl-aminomethyl)-3,4-dihydroxybenzylalcohol (T-1583)

  • Compound Description: T-1583 is a catecholamine derivative with potential biological activities. It is structurally related to other catecholamine analogs due to the presence of a trimethoxyphenethyl aminomethyl group and a dihydroxybenzyl alcohol moiety [].
  • Relevance: The compound shares structural features with 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, particularly in the presence of a substituted phenethyl amino group. It's used as a secondary internal standard alongside (+/-)-1-(3,4-dihydroxyphenyl)-2-[(3,4,5-trimethoxyphenethyl)amino]ethanol for T-0509 analysis in the research [].

3-((4-Nitronaphthalen-1-yl)amino)benzoic acid

  • Compound Description: 3-((4-Nitronaphthalen-1-yl)amino)benzoic acid acts as a dual inhibitor, targeting both AKR1C3 and the androgen receptor (AR) []. This bifunctional nature makes it a potential therapeutic candidate for castration-resistant prostate cancer (CRPC), which often involves AKR1C3 overexpression as a resistance mechanism [].
  • Relevance: This compound shares a structural similarity with 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. Both compounds contain a naphthalene ring system. The presence of amino and carboxylic acid functional groups in both structures further emphasizes their relatedness [].

3-(Naphthalen-1-ylamino)benzoic acid

  • Compound Description: 3-(Naphthalen-1-ylamino)benzoic acid represents a simplified analog within the series of AKR1C3 inhibitors being studied []. Its activity provides insights into the structure-activity relationship of this compound class [].
  • Relevance: This compound is closely related to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. Both share a common naphthalene ring system and a benzoic acid moiety, suggesting potential overlap in their chemical properties and biological activities [].

3-((4,5-Dinitronaphthalen-1-yl)amino)benzoic acid

  • Compound Description: 3-((4,5-Dinitronaphthalen-1-yl)amino)benzoic acid is another analog explored in the development of potent AKR1C3 inhibitors []. The addition of a second nitro group aims to modulate its inhibitory activity and pharmacological properties [].
  • Relevance: This compound exhibits structural resemblance to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, particularly in the shared naphthalene ring system. The differences in substitution patterns on the naphthalene moiety provide valuable information for understanding their structure-activity relationships [].

3-((4-Acetylnaphthalen-1-yl)amino)benzoic acid

  • Compound Description: 3-((4-Acetylnaphthalen-1-yl)amino)benzoic acid is an analog within the AKR1C3 inhibitor series, incorporating an acetyl group to probe its influence on biological activity and pharmacological characteristics [].
  • Relevance: This compound shows structural relatedness to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. Both compounds feature a naphthalene system and a benzoic acid moiety. The variation lies in the substitution pattern on the naphthalene ring, allowing for comparisons of their structure-activity profiles [].

5-((4-Acetylnaphthalen-1-yl)amino)isophthalic acid

  • Compound Description: 5-((4-Acetylnaphthalen-1-yl)amino)isophthalic acid is a derivative designed to investigate the impact of structural modifications on AKR1C3 inhibitory activity. The presence of an isophthalic acid moiety instead of a benzoic acid group distinguishes it from closely related analogs [].
  • Relevance: This compound shares structural elements with 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, notably the naphthalene ring system and the presence of carboxylic acid functionalities. The distinct arrangement of these features provides insights into their structure-activity relationships within the context of AKR1C3 inhibition [].

3-((4-Cyanonaphthalen-1-yl)amino)benzoic acid

  • Compound Description: 3-((4-Cyanonaphthalen-1-yl)amino)benzoic acid is an analog investigated for its potential as an AKR1C3 inhibitor. The introduction of a cyano group aims to modify its interaction with the target enzyme and enhance its inhibitory properties [].
  • Relevance: This compound shares structural characteristics with 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. Both compounds possess a naphthalene ring system and a benzoic acid moiety, highlighting their relatedness within this chemical series [].
  • Compound Description: 3-((4-(Trifluoromethyl)naphthalen-1-yl)amino)benzoic acid is another derivative evaluated in the search for effective AKR1C3 inhibitors. Incorporating a trifluoromethyl group seeks to optimize its binding affinity and inhibitory potency against the target enzyme [].
  • Relevance: This compound exhibits a strong structural similarity to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, sharing a naphthalene ring system and a benzoic acid group. Modifications to the substituents on the naphthalene moiety contribute to understanding their structure-activity relationships [].

3-((4-Fluoronaphthalen-1-yl)amino)benzoic acid

  • Compound Description: 3-((4-Fluoronaphthalen-1-yl)amino)benzoic acid is an analog investigated to probe the effects of fluorine substitution on AKR1C3 inhibitory activity and pharmacological properties. Its evaluation provides valuable data for understanding the structure-activity relationships within this compound series [].
  • Relevance: This compound bears structural resemblance to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, with both molecules sharing a naphthalene unit and a benzoic acid group. The presence of a fluorine atom in this compound, as opposed to other substituents in related analogs, allows for exploring the impact of electronegativity and steric effects on biological activity [].

3-(Quinolin-4-ylamino)benzoic acid

  • Compound Description: 3-(Quinolin-4-ylamino)benzoic acid represents a structural modification within the series of compounds investigated for AKR1C3 inhibition. The replacement of the naphthalene moiety with a quinoline ring system aims to explore alternative pharmacophores and optimize inhibitory activity [].
  • Relevance: While not directly containing the naphthalene core, 3-(Quinolin-4-ylamino)benzoic acid maintains structural similarities with 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. Both compounds feature a bicyclic aromatic system and a benzoic acid group, suggesting potential overlap in their physicochemical properties and biological profiles [].

4-(Naphthalen-1-ylamino)benzoic acid

  • Compound Description: 4-(Naphthalen-1-ylamino)benzoic acid is an isomer of a previously mentioned compound, featuring a change in the position of the naphthalene substituent on the benzoic acid moiety. Exploring such positional isomers is crucial for understanding the impact of subtle structural variations on biological activity and binding affinity [].
  • Relevance: This compound shares a core structure with 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, notably the presence of a naphthalene ring system and a benzoic acid group. The variation in the attachment point of the naphthalene group allows for investigating the influence of positional isomerism on their pharmacological profiles [].

4-((4-Acetylnaphthalen-1-yl)amino)benzoic acid

  • Compound Description: 4-((4-Acetylnaphthalen-1-yl)amino)benzoic acid represents another positional isomer within this series of compounds. It retains the acetyl group on the naphthalene ring, but the point of attachment to the benzoic acid moiety is altered. Studying such isomers is essential for deciphering the structure-activity relationships that govern their biological activity [].
  • Relevance: This compound is structurally similar to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, sharing a naphthalene ring system and a benzoic acid group. The different position of the naphthalene substituent on the benzoic acid allows for evaluating the impact of regioisomerism on their interactions with biological targets [].

2-(Naphthalen-1-ylamino)benzoic acid

  • Compound Description: 2-(Naphthalen-1-ylamino)benzoic acid constitutes yet another positional isomer, further emphasizing the systematic investigation of structure-activity relationships in this compound class. The change in the attachment point of the naphthalene group to the benzoic acid core offers valuable insights into the spatial requirements for optimal biological activity [].
  • Relevance: Similar to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, this compound incorporates a naphthalene ring and a benzoic acid unit. The key distinction lies in the position of the naphthalene substituent, providing valuable data for understanding the influence of positional isomerism on their biological profiles [].

4-Methoxy-2-(naphthalen-1-ylamino)benzoic acid

  • Compound Description: 4-Methoxy-2-(naphthalen-1-ylamino)benzoic acid introduces an additional methoxy substituent on the benzoic acid ring, aiming to explore its effect on AKR1C3 inhibitory activity and pharmacological properties. The incorporation of such groups helps fine-tune the physicochemical characteristics and potentially enhance the desired biological effects [].
  • Relevance: This compound exhibits structural similarities with 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. They share a common naphthalene ring system and a benzoic acid unit. The introduction of a methoxy group in this analog allows for assessing the impact of additional functional groups on their biological activities and pharmacological profiles [].

5-Acetyl-2-(naphthalen-1-ylamino)benzoic acid

  • Compound Description: 5-Acetyl-2-(naphthalen-1-ylamino)benzoic acid incorporates an acetyl group onto the benzoic acid moiety, adding another dimension to the structure-activity relationship study. This modification aims to probe the influence of electron-withdrawing groups on the benzoic acid ring and their subsequent effects on biological activity [].
  • Relevance: Similar to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, this analog features a naphthalene ring system and a benzoic acid unit. The incorporation of an acetyl group on the benzoic acid ring distinguishes it and allows for assessing the impact of this specific substitution on its biological and pharmacological properties [].

5-Acetyl-2-((4-nitronaphthalen-1-yl)amino)benzoic acid

  • Compound Description: 5-Acetyl-2-((4-nitronaphthalen-1-yl)amino)benzoic acid combines structural elements from previous analogs, incorporating both a nitro group and an acetyl group at specific positions. This compound represents a step toward optimizing the desired biological activity by combining modifications that showed promise individually [].
  • Relevance: This compound is closely related to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid in that both compounds include a naphthalene system and a benzoic acid moiety. The distinct substitution pattern, featuring both a nitro and an acetyl group, provides valuable information for understanding the structure-activity relationships and guiding further optimization efforts [].
  • Compound Description: 5,5-Dimethyl-3-(4-nitronaphthalen-1-yl)imidazolidine-2,4-dione represents a significant structural departure from the previous compounds while retaining the core naphthalene moiety. This compound explores a distinct chemical scaffold as a potential AKR1C3 inhibitor, potentially leading to the identification of novel lead compounds with improved pharmacological properties [].
  • Relevance: Though structurally distinct from 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid due to its imidazolidine-2,4-dione core, both share the presence of a nitro-substituted naphthalene ring. Exploring such variations in the core structure while maintaining a common pharmacophore is valuable in drug discovery, potentially uncovering new lead compounds with enhanced activity and selectivity [].
  • Compound Description: 5,5-Dimethyl-3-(4-nitronaphthalen-1-yl)-2-thioxoimidazolidin-4-one is another analog that incorporates a thioxoimidazolidinone ring, further expanding the chemical diversity explored in the search for potent AKR1C3 inhibitors. This modification aims to introduce new interactions with the target enzyme and potentially improve its pharmacological profile [].

Atenolol ((RS)-2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide)

  • Compound Description: Atenolol is a beta-blocker used to treat cardiovascular conditions like hypertension. It selectively blocks beta-1 adrenergic receptors, reducing heart rate and blood pressure [].
  • Relevance: While structurally distinct from 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, both compounds are investigated for their degradation products under acidic and basic conditions, highlighting the importance of understanding drug stability and potential byproducts [].

Hydrochlorothiazide (6-chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide)

  • Compound Description: Hydrochlorothiazide is a diuretic used to treat hypertension and edema. It acts on the kidneys to increase urine output, reducing fluid volume and blood pressure [].
  • Relevance: While structurally distinct from 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, both compounds are investigated for their degradation products under acidic and basic conditions. Understanding degradation pathways is crucial for ensuring drug stability and safety [].

2-(4-(3-Amino-2-oxopropoxy) phenyl) acetamide

  • Compound Description: 2-(4-(3-Amino-2-oxopropoxy) phenyl) acetamide is an identified degradation product of Atenolol under acidic conditions []. This finding highlights the susceptibility of specific chemical bonds within the Atenolol structure to acid hydrolysis [].
  • Relevance: Although structurally dissimilar to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, the identification of 2-(4-(3-Amino-2-oxopropoxy)phenyl) acetamide as a degradation product of Atenolol underscores the importance of characterizing drug degradation pathways. This knowledge is valuable for developing stable formulations and understanding potential byproducts that might arise during storage or metabolism [].

6-Sulphamido benzothiazide

  • Compound Description: 6-Sulphamido benzothiazide is identified as a degradation product of Hydrochlorothiazide under acidic conditions []. Its formation sheds light on the chemical transformations that Hydrochlorothiazide might undergo in acidic environments [].
  • Relevance: While structurally distinct from 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, understanding the degradation of Hydrochlorothiazide to 6-Sulphamido benzothiazide provides insights into potential drug degradation pathways, which are crucial considerations for drug development and storage [].
  • Compound Description: 2-(4-(2-Hydroxypropoxy) phenyl) acetamide arises as a degradation product from Atenolol under basic conditions []. Its formation illustrates the vulnerability of certain functional groups within the Atenolol structure to base-catalyzed hydrolysis [].
  • Relevance: Despite its structural dissimilarity to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, the identification of 2-(4-(2-Hydroxypropoxy) phenyl) acetamide as a degradation product of Atenolol emphasizes the need to assess drug stability under various conditions. This knowledge aids in developing formulations that minimize degradation and ensure drug product quality [].
  • Compound Description: 2-Chloro 4-amino 1,6-dihydro benzene sulphonamide is generated as a degradation product of Hydrochlorothiazide under basic conditions. Understanding its formation provides valuable insights into the reactivity of Hydrochlorothiazide and its potential transformation products [].
  • Relevance: Although structurally unrelated to 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, the identification of 2-Chloro 4-amino 1,6-dihydro benzene sulphonamide as a degradation product of Hydrochlorothiazide emphasizes the importance of characterizing drug degradation pathways. This knowledge is crucial for developing stable drug formulations, understanding potential toxicities, and ensuring drug product quality [].

4-(3-(6-Amino-9-(5-cyclopropylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)prop-2-ynyl)piperidine-1-carboxylic acid methyl ester (ATL313)

  • Compound Description: ATL313 is a potent and selective adenosine 2A receptor (A2AR) agonist. When administered intrathecally, ATL313 exhibits long-lasting analgesic effects in rat models of neuropathic pain, reversing mechanical allodynia and thermal hyperalgesia for several weeks []. This effect is attributed to its ability to attenuate the upregulation of spinal cord activation markers for microglia and astrocytes, as well as increase the levels of the anti-inflammatory cytokine IL-10 [].
  • Relevance: While structurally distinct from 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, both compounds highlight the potential of targeting specific receptors for therapeutic benefit. ATL313's success in alleviating neuropathic pain by activating A2AR underscores the importance of understanding receptor pharmacology and exploring novel therapeutic avenues for challenging conditions [].

2-p-(2-Carboxyethyl)phenethylamino-5′-N-ethylcarboxamido adenosine HCl (CGS21680)

  • Compound Description: CGS21680 is another selective adenosine 2A receptor (A2AR) agonist. Similar to ATL313, intrathecal administration of CGS21680 produces prolonged relief from neuropathic pain in rats []. This further supports the therapeutic potential of A2AR agonists in managing chronic pain conditions [].
  • Relevance: While structurally different from 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, both compounds highlight the significance of receptor pharmacology in drug discovery. The shared ability of CGS21680 and ATL313 to alleviate neuropathic pain through A2AR activation emphasizes the importance of exploring receptor-mediated mechanisms for therapeutic interventions [].

ZM241385 (4-(2-[7-amino-2-(2-furyl)(1,2,4)triazolo(2,3-a)(1,3,5)triazin-5-ylamino]ethyl)phenol)

  • Compound Description: ZM241385 acts as a selective antagonist of the adenosine 2A receptor (A2AR). When co-administered with ATL313, it effectively blocks the analgesic effects of the A2AR agonist in rats experiencing neuropathic pain []. This antagonism confirms the involvement of A2AR in mediating the therapeutic benefits of ATL313 [].
  • Relevance: Although structurally distinct from 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, both compounds underscore the importance of understanding receptor pharmacology and exploring both agonists and antagonists for therapeutic purposes. The ability of ZM241385 to reverse ATL313's effects highlights the specificity of A2AR targeting in managing neuropathic pain [].

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (SA4503)

  • Relevance: Although distinct in structure from 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, both compounds share the presence of a 3,4-Dimethoxyphenethyl group. The neuroprotective properties of SA4503 highlight the potential therapeutic value of targeting the sigma-1 receptor in neurological disorders [].

Properties

CAS Number

1047683-17-9

Product Name

2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Molecular Formula

C24H26N2O5

Molecular Weight

422.481

InChI

InChI=1S/C24H26N2O5/c1-30-21-10-7-16(13-22(21)31-2)11-12-25-20(24(28)29)15-23(27)26-19-9-8-17-5-3-4-6-18(17)14-19/h3-10,13-14,20,25H,11-12,15H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

NZKDNSGGCSYPEG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.